1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride is a specialized organic compound featuring an imidazolinium structure, characterized by the presence of two distinct aryl groups: a 2,6-diisopropylphenyl group and a 2,4,6-trimethylphenyl group. Its molecular formula is C₁₈H₁₈ClN₂, with a molecular weight of approximately 308.80 g/mol. This compound is primarily recognized for its role as a catalyst in various organic reactions, particularly in the synthesis of complex molecules.
Currently, there is no documented information on a specific mechanism of action for DPTMIC. Its potential applications likely rely on its combined properties, including ionic conductivity, thermal stability, and the ability to dissolve various substances.
1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride belongs to a class of ionic liquids (ILs) known as N-heterocyclic carbenes (NHCs). NHCs possess a unique ring structure containing two nitrogen atoms and a positively charged carbon atom. This particular NHC structure can bind to transition metals, forming stable complexes. Research suggests these complexes exhibit high catalytic activity in various organic transformations [].
While research directly on 1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride as an NHC ligand appears limited, studies on related NHCs with similar structures demonstrate their potential in catalysis [].
While specific biological activities of 1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride are not extensively documented, compounds within the imidazolium class often exhibit notable biological properties. These include:
Further studies are necessary to elucidate the specific biological effects of this compound.
The synthesis of 1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride typically involves:
1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride finds applications in:
Several compounds share structural similarities with 1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride. Notable examples include:
Compound Name | Structure | Unique Features |
---|---|---|
1-(2,4,6-Trimethylphenyl)-3-(2,4-dimethylphenyl)-imidazolinium chloride | Structure | Higher methyl substitution may affect reactivity. |
1-(Phenyl)-3-methylimidazolium chloride | Structure | Simpler structure; less steric hindrance. |
1-(Benzyl)-3-methylimidazolium chloride | Structure | Different aryl substituent; varied catalytic properties. |
The uniqueness of 1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride lies in its sterically hindered structure which enhances its catalytic activity compared to less hindered analogs. This steric bulk can significantly influence reaction pathways and selectivity.
1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride is a saturated N-heterocyclic carbene (NHC) precursor. Its systematic IUPAC name reflects the substituents on the imidazolinium core: a 2,6-diisopropylphenyl group attached to the nitrogen at position 1 and a 2,4,6-trimethylphenyl (mesityl) group at position 3. The molecular formula C₂₄H₃₃ClN₂ corresponds to a molar mass of 384.99 g/mol, with a chloride counterion balancing the positively charged imidazolinium ring.
Component | Formula | Contribution to Molar Mass |
---|---|---|
2,6-Diisopropylphenyl | C₁₁H₁₇ | 147.26 g/mol |
2,4,6-Trimethylphenyl | C₉H₁₁ | 119.20 g/mol |
Imidazolinium core | C₄H₆N₂⁺ | 82.10 g/mol |
Chloride ion | Cl⁻ | 35.45 g/mol |
The compound’s structure features a fully saturated imidazoline backbone (4,5-dihydroimidazoline), distinguishing it from unsaturated imidazolium analogs like 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride.
No direct crystallographic data for this compound is available in the provided literature. However, insights into its conformational behavior can be inferred from structurally related NHC precursors:
Steric Effects:
The 2,6-diisopropylphenyl group introduces significant steric bulk, while the mesityl substituent at position 3 provides additional electronic and steric shielding. This combination likely enforces a rigid, non-planar geometry, minimizing π-stacking interactions between adjacent molecules.
Hydrogen-Bonding Networks:
In analogous imidazolinium salts (e.g., 2,3-dimethyl-1H-imidazol-3-ium chloride), the protonated nitrogen forms strong hydrogen bonds with chloride anions (N–H⋯Cl distances ~2.1 Å), while weaker interactions occur between aromatic protons and chloride. Similar interactions are anticipated in this compound, stabilizing the solid-state structure.
The saturated imidazolinium core reduces electronic delocalization compared to unsaturated imidazolium salts. This minimizes π-backbonding to metal centers, altering catalytic behavior. For example, unsaturated NHCs (e.g., IMes·HCl) exhibit stronger σ-donating and π-accepting capabilities, enhancing metal-carbene bond stability.
While saturated imidazolinium salts are less commonly employed in catalysis, their steric bulk can stabilize reactive metal complexes. In contrast, unsaturated imidazolium salts dominate in transition-metal catalysis due to their tunable electronic properties.
Traditional synthetic approaches to imidazolinium salts typically involve formamidine intermediates as key precursors. The formamidine cyclization pathway represents one of the most established methodologies for accessing these heterocyclic compounds, particularly when unsymmetrical substitution patterns are desired [1] [2].
The fundamental strategy involves the initial preparation of N,N'-diarylformamidines through the condensation of substituted anilines with triethyl orthoformate. For the target compound, this process requires the reaction of 2,6-diisopropylaniline and 2,4,6-trimethylaniline with triethyl orthoformate under controlled conditions. The formamidine intermediate then undergoes cyclization through reaction with a suitable electrophilic carbon source to form the five-membered imidazolinium ring [1] [2].
Recent optimization studies have demonstrated that the formation of N,N'-bis(2,6-diisopropylphenyl)formamidine can be achieved in yields exceeding 85% when conducted under solvent-free conditions at elevated temperatures between 120-140°C [1]. The reaction proceeds through nucleophilic attack of the aniline nitrogen on the electrophilic carbon center of triethyl orthoformate, followed by elimination of ethanol to generate the formamidine linkage.
The development of solvent-free methodologies for formamidine cyclization has emerged as a significant advancement in sustainable organic synthesis. These protocols eliminate the need for volatile organic solvents while often providing superior yields and simplified purification procedures [1] [2] [3].
Mechanochemical approaches utilizing ball milling techniques have proven particularly effective for the solvent-free synthesis of imidazolinium salts. Under these conditions, the physical energy input from milling provides the activation energy necessary for bond formation and ring closure [4] [5]. Research has demonstrated that ball milling of formamidines with dichloroethane in the presence of diisopropylethylamine as base can achieve yields of 80-95% within reaction times of 30 minutes to 3 hours [1] [4].
The mechanochemical approach offers several distinct advantages over traditional solution-phase synthesis. The intimate mixing achieved through ball milling ensures efficient contact between reactants, while the absence of solvent eliminates mass transfer limitations that can slow reaction rates [4] [5]. Additionally, the solid-state environment often leads to enhanced selectivity by constraining molecular conformations and reducing side reaction pathways.
Temperature control in solvent-free synthesis requires careful consideration due to the absence of solvent as a heat sink. Optimal reaction temperatures for formamidine cyclization under solvent-free conditions typically range from 120-145°C, with higher temperatures leading to improved reaction rates but potential thermal decomposition of sensitive intermediates [6] [7]. Microwave-assisted heating has proven particularly effective for achieving rapid and uniform heating in solvent-free systems, with reaction times reduced from hours to minutes [6] [8].
Triethyl orthoformate serves a dual function in imidazolinium salt synthesis, acting both as a formylating agent for initial formamidine formation and as a carbon source for subsequent ring closure [9] [10] [11]. The mechanistic pathway involves initial nucleophilic attack by the diamine nitrogen atoms on the electrophilic carbon center of triethyl orthoformate, followed by intramolecular cyclization to form the imidazolinium ring [9] [10].
The efficiency of triethyl orthoformate in promoting ring closure depends critically on reaction conditions, particularly temperature and the presence of activating agents. Research has established that temperatures of 145°C are optimal for achieving rapid cyclization, with reaction times as short as 5 minutes when microwave heating is employed [6] [7]. The high reactivity of triethyl orthoformate under these conditions is attributed to the increased electrophilicity of the central carbon atom and the favorable entropy associated with ethanol elimination.
Mechanistic studies have revealed that the ring closure proceeds through a stepwise mechanism involving initial formation of an intermediate ethyl imidate, followed by intramolecular nucleophilic attack by the second nitrogen center [9] [10]. This pathway is supported by the observation of intermediate species under mild reaction conditions and the requirement for elevated temperatures to achieve complete cyclization.
The stoichiometry of triethyl orthoformate relative to the diamine precursor significantly influences reaction outcomes. Optimal results are typically obtained with a 3:1 molar ratio of triethyl orthoformate to diamine, providing sufficient excess to drive the equilibrium toward product formation while minimizing side reactions [6] [7]. Lower ratios often result in incomplete conversion, while excessive amounts of triethyl orthoformate can lead to over-alkylation and formation of undesired byproducts.
Catalyst systems have been investigated to enhance the efficiency of triethyl orthoformate-mediated ring closure. Lewis acids such as zinc chloride and trimethylsilyl chloride have demonstrated particular effectiveness in activating the orthoformate toward nucleophilic attack [12] [7]. These catalysts operate by coordinating to the oxygen atoms of the orthoformate, increasing the electrophilic character of the central carbon and facilitating ring closure under milder conditions.
Contemporary synthetic methodologies for imidazolinium salt preparation have embraced principles of green chemistry while seeking to improve efficiency and scope. These modern approaches often feature shortened reaction sequences, reduced environmental impact, and enhanced functional group tolerance compared to traditional methods [1] [13] [14].
The development of one-pot synthetic protocols represents a significant advancement in this field. These methodologies combine multiple synthetic transformations in a single reaction vessel, eliminating the need for intermediate isolation and purification steps [1] [13]. For imidazolinium salt synthesis, one-pot approaches typically involve the in situ generation of formamidine intermediates followed by immediate cyclization to the target heterocycle.
Stepwise carbene transfer methodologies represent an innovative approach to imidazolinium salt synthesis that exploits the unique reactivity of N-heterocyclic carbene precursors [13] [14] [15]. These methods involve the initial generation of free carbenes or carbene-like intermediates, followed by subsequent reaction with appropriate electrophiles to construct the imidazolinium framework.
The carbene transfer approach offers several mechanistic advantages over traditional cyclization methods. The high nucleophilicity of carbene intermediates enables reactions under mild conditions with enhanced chemoselectivity [13] [14]. Additionally, the stepwise nature of the process allows for precise control over stereochemistry and substitution patterns, making this approach particularly valuable for accessing complex imidazolinium architectures.
Recent research has demonstrated the utility of imidazolium carboxylates as versatile carbene transfer agents [13]. These compounds can efficiently transfer N-heterocyclic carbene groups to various metal centers under mild conditions, providing access to a broad range of metal-carbene complexes. The transfer process involves decarboxylation to generate the free carbene, which then coordinates to the metal center with high efficiency.
Optimization studies have identified several critical parameters for successful carbene transfer reactions. Temperature control is essential, with optimal conditions typically ranging from 70-100°C depending on the specific substrate and carbene precursor [13] [14]. The choice of solvent also significantly influences reaction outcomes, with polar aprotic solvents generally providing superior results due to their ability to stabilize carbene intermediates.
The scope of carbene transfer methodologies has been expanded through the development of novel carbene precursors with enhanced stability and reactivity profiles [13] [14]. These include carbene-carbon dioxide adducts, which release carbenes upon heating while generating only carbon dioxide as a byproduct, and carbene-borane complexes that provide controlled carbene release under specific conditions.
Dichloroethane-mediated coupling reactions have emerged as a powerful methodology for imidazolinium salt synthesis, offering excellent yields and operational simplicity [1] [2]. This approach involves the reaction of formamidine precursors with 1,2-dichloroethane in the presence of a suitable base to effect ring closure and generate the imidazolinium chloride product directly.
The mechanistic pathway for dichloroethane-mediated coupling involves initial nucleophilic attack by the formamidine nitrogen on one of the chlorine-bearing carbon atoms of dichloroethane [1] [2]. This generates a reactive intermediate that undergoes intramolecular cyclization through attack of the second nitrogen center on the remaining carbon-chlorine bond, resulting in ring closure and elimination of hydrogen chloride.
Optimization of dichloroethane-mediated coupling reactions has revealed several critical parameters for achieving high yields and selectivity. The choice of base is particularly important, with diisopropylethylamine proving most effective due to its appropriate basicity and low nucleophilicity [1] [2]. Stronger bases such as sodium hydride can lead to deprotonation of the final product, while weaker bases result in incomplete conversion.
The stoichiometry of reactants significantly influences reaction outcomes in dichloroethane-mediated coupling. Optimal results are typically achieved with 10-20 equivalents of dichloroethane relative to the formamidine substrate [1] [2]. This large excess serves multiple purposes: it acts as both reactant and reaction medium, drives the equilibrium toward product formation, and facilitates heat transfer during the reaction.
Temperature optimization studies have established that reactions conducted at 120°C provide the best balance between reaction rate and product stability [1] [2]. Lower temperatures result in prolonged reaction times and incomplete conversion, while temperatures above 140°C can lead to thermal decomposition of the product or starting materials.
Recent developments in dichloroethane-mediated coupling have focused on expanding the substrate scope and improving the environmental profile of the methodology [1] [2]. The development of catalytic variants that reduce the required amount of dichloroethane represents a significant advancement toward more sustainable synthesis. Additionally, the exploration of alternative dihalogenated coupling partners has provided access to imidazolinium salts with modified substitution patterns and enhanced stability profiles.
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